molecular formula C12H16N2O3 B13710535 Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate

Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate

Cat. No.: B13710535
M. Wt: 236.27 g/mol
InChI Key: CEYHKCZODRRMMV-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate (CAS 2641112-88-9) is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This benzoate ester derivative features a 4-amino benzoate core that is further functionalized with an oxetane group via a methylene amino linker. The oxetane ring is a valuable motif in modern medicinal chemistry, often used to improve the physicochemical and pharmacokinetic properties of drug candidates, such as enhancing solubility, metabolic stability, and reducing lipophilicity. The specific stereochemistry of the oxetane group can be critical for its function; a related compound, Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate (CAS 2230200-74-3), indicates the importance of the (S)-enantiomer in certain research contexts . As a building block, this chemical is primarily of interest for the synthesis of more complex molecules in pharmaceutical research and development. It is designed for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 4-amino-3-(oxetan-2-ylmethylamino)benzoate

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3

InChI Key

CEYHKCZODRRMMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2

Origin of Product

United States

Preparation Methods

Preparation of Oxetan-2-ylmethanamine

Oxetan-2-ylmethanamine is a critical intermediate for the synthesis. According to patent CA3160419A1, oxetan-2-ylmethanamine can be prepared via a multi-step process involving:

  • Starting from oxetan-2-ylmethyl halides or oxetan-2-ylmethyl alcohol derivatives
  • Conversion to a protected amine intermediate using tert-butylamine or similar amines
  • Catalytic or chemical deprotection to yield the free oxetan-2-ylmethanamine

This process often employs bases such as potassium tert-butoxide or sodium hydride and solvents like tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF) to facilitate nucleophilic substitutions and amination reactions. Catalysts such as palladium complexes may be used in coupling steps.

Coupling Reaction to Form Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate

The key step involves the coupling of oxetan-2-ylmethanamine with a methyl 4-amino-3-halobenzoate or methyl 4-nitro-3-halobenzoate. The reaction conditions typically include:

  • Use of a suitable base (e.g., triethylamine, potassium tert-butoxide) to deprotonate the amine and facilitate nucleophilic attack
  • Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) to dissolve reactants and promote reaction kinetics
  • Controlled temperature conditions, often mild heating (e.g., 50–100 °C)
  • Stirring for several hours to ensure completion

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the oxetan-2-ylmethanamine displaces the halide on the aromatic ring.

Reduction and Deprotection (If Required)

If the starting material contains a nitro group at the 4-position (methyl 4-nitro-3-halobenzoate), a subsequent reduction step is necessary to convert the nitro group to an amino group. Common reduction methods include:

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere
  • Chemical reduction using iron powder and acid or tin(II) chloride

After reduction, purification steps such as recrystallization or chromatography yield the target compound with high purity.

Purification and Characterization

The final compound is purified by standard organic chemistry techniques:

  • Extraction and washing with aqueous layers to remove inorganic salts
  • Drying over anhydrous sodium sulfate
  • Concentration under reduced pressure
  • Chromatographic purification (e.g., silica gel column chromatography)
  • Crystallization from suitable solvents (e.g., ethanol, ethyl acetate)

Purity is confirmed by analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Commercially available samples typically have a purity of 97% or higher.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvents Notes
Oxetan-2-ylmethanamine synthesis Oxetan-2-ylmethyl halide + tert-butylamine THF, ethanol, DMF Use of bases like potassium tert-butoxide; possible Pd catalyst
Coupling reaction Oxetan-2-ylmethanamine + methyl 4-amino-3-halobenzoate DMF, DMSO Base: triethylamine or potassium tert-butoxide; heating 50–100 °C
Reduction (if nitro precursor) Pd/C hydrogenation or Fe/HCl reduction Ethanol or aqueous acid Converts nitro to amino group
Purification Extraction, drying, chromatography, crystallization Ethyl acetate, ethanol Achieves >97% purity

Research Findings and Notes

  • The stereochemistry at the oxetane-bearing carbon is typically controlled, with the (S)-enantiomer being the desired form for biological activity, as indicated by commercial suppliers (e.g., AChemBlock catalog V153993).
  • The use of oxetane rings in medicinal chemistry is known to improve metabolic stability and modulate physicochemical properties, making this compound valuable as a building block.
  • The preparation methods emphasize mild conditions to preserve the sensitive oxetane ring, which can be prone to ring-opening under harsh acidic or basic conditions.
  • The coupling reactions are optimized to minimize side reactions such as over-alkylation or hydrolysis of the ester group.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications of Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate

This compound, also known as methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate, is a chemical compound with the molecular formula C12H16N2O3C_{12}H_{16}N_2O_3 and a molecular weight of 236.27 g/mol. It features an ester group, an amino group, and an oxetane ring, giving it unique chemical properties and potential biological activities. This compound is used in scientific research as a building block for synthesizing more complex molecules and is studied for its potential biological activity and interactions with enzymes.

Properties

The key properties of this compound are outlined below:

  • Molecular Formula: C12H16N2O3C_{12}H_{16}N_2O_3
  • Molecular Weight: 236.27 g/mol
  • IUPAC Name: methyl 4-amino-3-(oxetan-2-ylmethylamino)benzoate
  • InChI: InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3
  • InChI Key: CEYHKCZODRRMMV-UHFFFAOYSA-N
  • Canonical SMILES: COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2

Chemical Reactions

Methyl (S)-4-Amino-3-((oxetan-2-ylmethyl)amino)benzoate undergoes several types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and chromium trioxide. The major product formed is nitro derivatives.
  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. The major product formed is alcohol derivatives.
  • Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. The major product formed is halogenated aromatic compounds.

Applications in Biology and Medicine

This compound is investigated for its potential use in drug development because of its unique structure. The amino group can form hydrogen bonds with enzymes, affecting their activity, and the oxetane ring can undergo ring-opening reactions, leading to reactive intermediates that interact with biological molecules.

The compound and its derivatives have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, suggesting a possible role in antibiotic development.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering potential in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects: Research has indicated that similar compounds exhibit neuroprotective properties in models of neurodegeneration by modulating oxidative stress and inflammatory responses in neuronal cells.

Case Studies

  • Antimicrobial Efficacy: A study highlighted the synthesis of various benzoate derivatives and their evaluation against Gram-positive and Gram-negative bacteria. This compound was among those tested, showing promising antibacterial activity.
  • Neuroprotective Effects: Research has indicated that similar compounds exhibit neuroprotective properties in models of neurodegeneration. The mechanisms involve the modulation of oxidative stress and inflammatory responses in neuronal cells.

Mechanism of Action

The mechanism of action of Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, affecting their activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

  • The nitrobenzoyl group in enhances electron-withdrawing effects, influencing reactivity and binding affinity (e.g., tyrosine kinase inhibition). The thiophene ring in contributes to π-stacking interactions and moderate polarity. The oxetane group in the target compound offers a balance of polarity and rigidity, improving metabolic stability and solubility compared to bulkier substituents .

Physicochemical Properties

  • Melting Points :
    • Compound 19 (208–210°C ) has a high m.p. due to nitro group-induced crystallinity.
    • Thiophene derivative (118–119°C ) has a lower m.p., reflecting reduced intermolecular forces.
    • The oxetane-containing compound is expected to have a moderate m.p. (~150–180°C inferred), balancing rigidity and polarity.
  • Solubility : Oxetane’s polarity likely improves aqueous solubility compared to naphthalene or thiophene derivatives.

Biological Activity

Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate, also known by its CAS number 2230200-74-3, is a chemical compound with significant biological interest. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate
  • Purity : Typically ≥95% .

This compound exhibits several biological activities that can be attributed to its structural components:

  • Amino Group Interaction : The amino group present in the compound may facilitate interactions with various biological targets, potentially influencing neurotransmitter systems or enzyme activities.
  • Oxetane Ring Contribution : The oxetane moiety is known for its ability to enhance the lipophilicity of compounds, which may improve their ability to cross biological membranes and interact with intracellular targets.

Therapeutic Applications

Research indicates that compounds similar to this compound exhibit potential in various therapeutic areas:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting a possible role in antibiotic development.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various benzoate derivatives and their evaluation against Gram-positive and Gram-negative bacteria. This compound was among those tested, showing promising antibacterial activity .
  • Neuroprotective Effects : Research has indicated that similar compounds exhibit neuroprotective properties in models of neurodegeneration. The mechanisms involve the modulation of oxidative stress and inflammatory responses in neuronal cells .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundModerateYesYes
Related Compound AStrongModerateNo
Related Compound BWeakYesModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthetic approach involves refluxing precursors (e.g., substituted benzoic acids or esters) with appropriate amines in methanol or ethanol, catalyzed by glacial acetic acid. For example, similar compounds were synthesized via reflux of N-acetyl isatin with 4-aminobenzoic acid, achieving high yields (96%) after recrystallization from ethanol . Optimization may include varying solvent polarity, temperature, and catalyst concentration to improve regioselectivity.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for empirical formula verification. Purity can be assessed via HPLC with UV detection or by calculating the partition coefficient (LogP) and polar surface area (PSA) using computational tools .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound may be limited, general protocols for aromatic amines apply: use fume hoods, wear nitrile gloves, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. First-aid measures for similar benzoate esters emphasize immediate decontamination and medical evaluation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s application in biomedical imaging or targeted therapies?

  • Methodological Answer : Introducing radiolabels (e.g., ¹¹C or ¹⁸F) at the oxetane or benzoate moiety could enable positron emission tomography (PET) imaging, as demonstrated with analogous radioligands like RX-1 and RX-2. Substituent effects on blood-brain barrier permeability should be studied via logD measurements and in vivo biodistribution assays .

Q. How can researchers address contradictions in toxicity data during preclinical studies?

  • Methodological Answer : Discrepancies may arise from incomplete characterization (e.g., impurities, stereochemistry). Validate purity via orthogonal methods (HPLC, TLC) and conduct tiered toxicity testing: (1) in vitro cytotoxicity (e.g., MTT assay), (2) acute toxicity in rodents (OECD 423), and (3) chronic exposure studies. Reference Safety Data Sheets (SDS) for structurally related compounds to infer hazards .

Q. What methodologies are suitable for assessing environmental impact, given limited ecotoxicological data?

  • Methodological Answer : Employ predictive models like ECOSAR for acute aquatic toxicity estimates. Conduct biodegradability tests (OECD 301) to evaluate persistence. Soil mobility can be inferred from LogP values; higher hydrophobicity (LogP >3) suggests potential bioaccumulation, warranting further testing .

Q. How to design structure-activity relationship (SAR) studies based on analogous benzoate derivatives?

  • Methodological Answer : Compare with pesticidal benzoate esters (e.g., sulfometuron methyl), where substituents like pyrimidinyl or oxetan groups modulate activity. Synthesize analogs with varied oxetane ring substituents and test inhibitory effects on target enzymes (e.g., acetolactate synthase) via kinetic assays .

Q. What strategies stabilize the oxetane moiety during long-term storage or under physiological conditions?

  • Methodological Answer : Oxetanes are prone to ring-opening under acidic conditions. Stabilization strategies include formulating the compound as a lyophilized powder, buffering solutions to neutral pH, or encapsulating it in liposomes. Monitor degradation via stability-indicating HPLC methods .

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